molecular formula C10H15NO2 B3215915 3-(2-Ethoxyethoxy)aniline CAS No. 116998-62-0

3-(2-Ethoxyethoxy)aniline

Cat. No.: B3215915
CAS No.: 116998-62-0
M. Wt: 181.23 g/mol
InChI Key: IWVOFNFQYNJRLN-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where the aniline ring is substituted with a 2-ethoxyethoxy group. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction. The process may also involve the use of acid or base catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as manganese dioxide or peroxymonosulfuric acid.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine using reducing agents like zinc, tin, or iron in the presence of hydrochloric acid.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aniline ring, using reagents such as sodium amide in liquid ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.

    Reducing Agents: Zinc, tin, iron, hydrochloric acid.

    Substitution Reagents: Sodium amide, liquid ammonia.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Parent amine.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Ethoxyethoxy)aniline is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding due to its unique structural properties.

    Medicine: Potential use in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The ethoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(2-Propoxyethoxy)aniline: Similar structure but with a propoxy group instead of an ethoxy group.

    3-(2-Butoxyethoxy)aniline: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

3-(2-Ethoxyethoxy)aniline is unique due to its specific ethoxyethoxy substitution, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where specific structural properties are required.

Properties

IUPAC Name

3-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVOFNFQYNJRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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